2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol
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Overview
Description
2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol is a complex organic compound that features a benzothiophene ring, a chloropyrimidine moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol typically involves multi-step organic reactions:
Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized via cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Chloropyrimidine Synthesis: The chloropyrimidine moiety is often prepared through the reaction of chlorinated pyrimidine precursors with appropriate amines.
Coupling Reaction: The final step involves coupling the benzothiophene and chloropyrimidine intermediates with a propanol derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chloropyrimidine moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and chloropyrimidine moieties may bind to active sites or allosteric sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzothiophen-2-yl)-1-[(5-fluoropyrimidin-2-yl)amino]propan-2-ol
- 2-(1-Benzothiophen-2-yl)-1-[(5-bromopyrimidin-2-yl)amino]propan-2-ol
- 2-(1-Benzothiophen-2-yl)-1-[(5-methylpyrimidin-2-yl)amino]propan-2-ol
Uniqueness
Compared to its analogs, 2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol is unique due to the presence of the chlorine atom in the pyrimidine ring. This chlorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its class.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-15(20,9-19-14-17-7-11(16)8-18-14)13-6-10-4-2-3-5-12(10)21-13/h2-8,20H,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEGWSAJKLZUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)Cl)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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